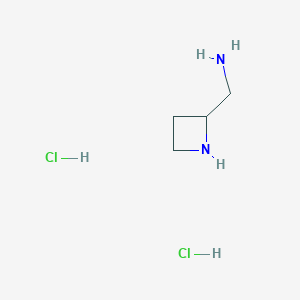

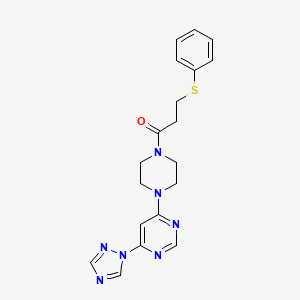

![molecular formula C8H12N2O4 B2679579 Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]-(9CI) CAS No. 218164-28-4](/img/structure/B2679579.png)

Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)” is a chemical compound with the molecular formula C8H12N2O4 . It is a derivative of acetic acid, which is an organic compound that contains two functional groups, a nitrile (−C≡N) and a carboxylic acid .

Synthesis Analysis

The synthesis of related compounds such as cyanoacetic acid involves the treatment of chloroacetate salts with sodium cyanide followed by acidification . Electrosynthesis by cathodic reduction of carbon dioxide and anodic oxidation of acetonitrile also affords cyanoacetic acid .Molecular Structure Analysis

The molecular structure of “Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)” can be represented as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Cyanoacetic acid, a related compound, undergoes decarboxylation upon heating at 160 °C to give acetonitrile . It is also used in cyanoacetylation .Physical And Chemical Properties Analysis

The physical and chemical properties of “Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)” such as its density, melting point, boiling point, etc., are not explicitly mentioned in the available resources .科学的研究の応用

Flavor Chemistry

The interaction of carbonyl compounds with amino acids plays a crucial role in flavor development in dairy products. Research by Griffith and Hammond (1989) highlights the generation of Swiss cheese flavor components through the reaction of various amino acids with carbonyl compounds. This study elucidates the importance of carbonyl-amino acid complexes in creating flavors, identifying specific reactions that produce key flavor compounds such as isovaleraldehyde, 2-methylbutanal, and acetophenone, among others (Griffith & Hammond, 1989).

Nitrogen-Containing Heterocycles Synthesis

Miyamoto and Yamazaki (1989) explored the synthesis of nitrogen-containing heterocycles, particularly focusing on the formation of new 1,2,4-triazole derivatives. Their work demonstrates how treating certain amino-N-dimethylaminomethylenehydrazones with hot acetic acid leads to the formation of symmetrical and unsymmetrical 1,2,4-triazole compounds, depending on the nature of the starting carbonyl compound (Miyamoto & Yamazaki, 1989).

Metal Complexes with Oxime Analogues

Research into copper(II) and nickel(II) complexes with oxime analogues of amino acids, conducted by Sliva et al. (1998), reveals the formation of dimeric complexes across a broad pH range. This work adds valuable insights into the design of new chelating agents, highlighting the effectiveness of 2-cyano-2-(hydroxyimino)acetic acid and its derivatives in complex formation with Cu2+ and Ni2+ ions, offering potential applications in coordination chemistry and material sciences (Sliva et al., 1998).

Synthesis of Chiral Compounds

The synthesis of chiral [Rh(aminocarboxylato)(η4-cod)] and chiral Rh(amino alcohol)(η4-cod) complexes demonstrates the potential of acetic acid derivatives in creating homochiral helix-enantiomers. Enamullah et al. (2006) have provided evidence of spontaneous resolution of racemic mixtures into homochiral compounds, which could have significant implications for asymmetric synthesis and the development of enantioselective catalysts (Enamullah et al., 2006).

Safety and Hazards

特性

IUPAC Name |

2-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,1-3H3,(H,10,13)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHAVRMAESBRPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate](/img/structure/B2679498.png)

![(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide](/img/structure/B2679499.png)

![exo-3-Methylamino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B2679501.png)

![ethyl 2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2679505.png)

![3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid](/img/structure/B2679509.png)

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine](/img/structure/B2679515.png)